molecular formula C7H12O2 B1680072 N-Propyl methacrylate CAS No. 2210-28-8

N-Propyl methacrylate

Cat. No.: B1680072
CAS No.: 2210-28-8
M. Wt: 128.17 g/mol
InChI Key: NHARPDSAXCBDDR-UHFFFAOYSA-N
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Description

N-Propyl methacrylate is an organic compound with the chemical formula C7H12O2. It is a colorless liquid that is used primarily as a monomer in the production of polymers. The compound is known for its ability to form clear, hard, and durable plastics, making it valuable in various industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that methacrylates can participate in radical polymerization processes This suggests that N-Propyl methacrylate may interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

It is known that methacrylates can form hydrogels, which are hydrophilic polymeric networks that can absorb water . These hydrogels can mimic the extracellular matrix of cells and integrate well with surrounding tissue, suggesting that this compound may influence cell function by altering the cellular environment.

Molecular Mechanism

It is known that methacrylates can undergo radical polymerization, a process that involves the formation and breaking of covalent bonds This suggests that this compound may exert its effects at the molecular level by participating in these reactions

Temporal Effects in Laboratory Settings

It is known that methacrylates can form hydrogels, which can change their properties over time in response to environmental conditions . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that methacrylates can participate in radical polymerization processes This suggests that this compound may be involved in metabolic pathways related to these processes

Transport and Distribution

It is known that methacrylates can form hydrogels, which can integrate well with surrounding tissue . This suggests that this compound may be transported and distributed within cells and tissues in a manner similar to these hydrogels.

Subcellular Localization

It is known that methacrylates can form hydrogels, which can mimic the extracellular matrix of cells This suggests that this compound may localize to the extracellular matrix

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propyl methacrylate can be synthesized through the esterification of methacrylic acid with n-propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: N-Propyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form poly(this compound), a polymer with excellent mechanical properties.

    Copolymerization: It can copolymerize with other monomers, such as methyl methacrylate or butyl acrylate, to produce copolymers with tailored properties.

Common Reagents and Conditions:

    Free Radical Initiators: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).

    Solvents: Reactions are often carried out in solvents like toluene or ethyl acetate to control the reaction rate and polymer properties.

Major Products:

    Poly(this compound): A homopolymer with high clarity and hardness.

    Copolymers: Depending on the comonomers used, the resulting copolymers can have varied properties suitable for different applications.

Scientific Research Applications

N-Propyl methacrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers for research on material properties.

    Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Its polymers are used in the fabrication of contact lenses and dental materials due to their clarity and biocompatibility.

    Industry: It is used in the production of coatings, adhesives, and sealants, providing durability and resistance to environmental factors.

Comparison with Similar Compounds

    Methyl Methacrylate: Similar in structure but with a methyl group instead of a propyl group. It forms polymers with slightly different properties.

    Butyl Methacrylate: Contains a butyl group, leading to polymers with increased flexibility compared to N-Propyl methacrylate.

    Ethyl Methacrylate: Has an ethyl group, resulting in polymers with properties intermediate between those of methyl and butyl methacrylates.

Uniqueness: this compound is unique due to its balance of properties. It provides a good combination of hardness, clarity, and durability, making it suitable for applications where these characteristics are essential. Its ability to copolymerize with other monomers also allows for the customization of polymer properties to meet specific needs.

Properties

IUPAC Name

propyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3
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InChI Key

NHARPDSAXCBDDR-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)C(=C)C
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Molecular Formula

C7H12O2
Record name N-PROPYL METHACRYLATE
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Related CAS

25609-74-9
Record name Propyl methacrylate homopolymer
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DSSTOX Substance ID

DTXSID2025973
Record name Propyl methacrylate
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Molecular Weight

128.17 g/mol
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Physical Description

N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992), Clear pale orange liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

286 °F at 760 mmHg (NTP, 1992), 141 °C
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Flash Point

86 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Miscible with ethyl alcohol, ethyl ether, Insoluble in water
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Density

0.9022 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C
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Vapor Pressure

6.38 [mmHg], 6.38 mm Hg at 25 °C
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Color/Form

Clear, pale orange liquid

CAS No.

2210-28-8
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Synthesis routes and methods

Procedure details

100 g of Ludox TMA® [available from Helm AG; 34% nanosilica dispersion in water] is mixed with 100 ml of ethanol. To this mixture is added 11.7 g (25.6 mmol) of a photoinitiator [see reaction scheme] and 12.7 g (51 mmol) of 3-(trimethoxysilyl)propyl methacrylate at room temperature. The mixture is stirred at 50° C. for 20 hours. The amount of solvent is halved by evaporation in the rotary evaporator. By adding 150 ml of cyclohexane the product precipitates and is separated by centrifugation. After re-dispersing the product in butylacetate (BuOAc) a dispersion with 18.6 wt. % solid content is obtained. The ratio of photoinitiator to methacrylic groups is calculated based on analytical data to be 1 to 1.54. Thermographimetric analysis (TGA; heating rate: 10° C./min from 25° C. to 600° C.): Weight loss: 28.6%, corresponding to the organic material. Elemental analysis: found: C, 18.68%, H, 2.64%, O, 9.52%, S, 1.72: corresponding to an organic content of 32.6%. DLS: Average diameter d=54 nm.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Propyl methacrylate?

A1: The molecular formula of this compound is C7H12O2, and its molecular weight is 128.17 g/mol.

Q2: Does the glass transition temperature (Tg) of this compound change when blended with other polymers?

A2: Yes, the Tg of this compound can be influenced by blending with other polymers. For instance, in blends with poly(styrene-co-acrylonitrile) (SAN), the miscibility window, and hence the Tg, is affected by the acrylonitrile content of the SAN copolymer. []

Q3: What is the impact of humidity on Langmuir films of this compound?

A3: Although this compound's bulk Tg remains unaffected by humidity, its Langmuir films display significantly reduced surface pressures under high humidity. This phenomenon is attributed to the suppression of water evaporation at high humidity, leading to increased temperature at the film surface and subsequent softening. []

Q4: How does the presence of double bonds in this compound affect its atmospheric plasma polymerization compared to other precursors?

A4: The presence of the carbon-carbon double bond in this compound significantly influences both the deposition rate and the concentration of ester groups on the surface of the resulting plasma polymer compared to precursors with fewer unsaturations. []

Q5: Does the end group of this compound impact its water swelling properties?

A5: Yes, even at relatively high molecular weights, the end group resulting from RAFT polymerization significantly impacts the temperature-dependent swelling behavior of this compound films. []

Q6: Can this compound be used to create microphase-separated structures?

A6: Yes, this compound, when incorporated into block copolymers like polystyrene-block-poly(this compound), can undergo microphase separation upon heating. This property is valuable for creating structured materials with applications in sensors and other technologies. [, ]

Q7: How does the alkyl chain length in poly(alkyl methacrylate)s affect their miscibility with poly(p-methylstyrene-co-methacrylonitrile)?

A7: Increasing the size of the pendant ester group in poly(alkyl methacrylate)s generally decreases their miscibility window with poly(p-methylstyrene-co-methacrylonitrile). []

Q8: How does this compound contribute to the morphology of giant vesicles formed by amphiphilic diblock copolymers?

A8: this compound, when incorporated into the hydrophobic block of amphiphilic diblock copolymers, can influence the morphology of the resulting giant vesicles. The specific morphology depends on the ratio of this compound to other monomers in the hydrophobic block, the overall block lengths, and the self-assembly conditions. [, ]

Q9: What analytical techniques are used to study this compound and its copolymers?

A9: A variety of techniques are employed to study this compound-containing systems, including:

  • Differential Scanning Calorimetry (DSC): Used to examine phase behavior, miscibility, and glass transition temperatures of this compound blends and copolymers. [, , , , ]
  • Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): Provides information on the surface and depth profile composition of this compound-containing block copolymer films, aiding in understanding microphase separation and morphology. [, , ]
  • Inverse Gas Chromatography (IGC): Used to characterize surface and interfacial properties, as well as transition phenomena like glass transitions in this compound and related polymers. []
  • Langmuir Film Studies: Used to investigate the behavior of this compound at the air-water interface, providing insights into its surface pressure and response to humidity. []

Q10: How is this compound quantified in complex mixtures?

A10: Gas chromatography, particularly when coupled with flame ionization detection (GC-FID), is a common technique for quantifying this compound in mixtures, such as workplace air samples. []

Q11: Can computational methods be used to study this compound systems?

A11: Yes, computational chemistry techniques are valuable for understanding the properties and behavior of this compound and its derivatives. Molecular dynamics simulations can provide insights into molecular interactions, phase behavior, and dynamics of these systems. []

Q12: Are there any concerns about the long-term stability of this compound-based coatings?

A12: Research on the aging of varnish samples containing poly-N-propyl methacrylate, exposed to sunlight over extended periods, revealed a steady decline in solubility over time. []

Q13: Are there any alternative materials to this compound in its various applications?

A13: The choice of alternative materials depends on the specific application of this compound. For instance, in blends with poly(vinyl chloride), poly(n-butyl methacrylate) might be considered as an alternative to this compound, depending on the desired miscibility behavior. []

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